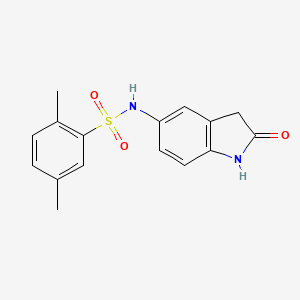

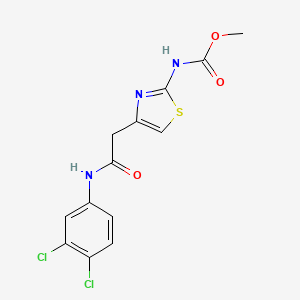

![molecular formula C16H16N4O4 B2531343 1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899742-88-2](/img/structure/B2531343.png)

1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which is a scaffold of significant interest in medicinal chemistry due to its potential biological activities. This particular compound has not been explicitly mentioned in the provided papers, but the papers do discuss various derivatives of pyrazolo[3,4-d]pyrimidin-4-one and their synthesis, biological activities, and chemical properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves cyclization reactions and functionalization of the core structure. For example, paper and describe the synthesis of pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives through a cyclocondensation reaction with α-chloroacetone. Similarly, paper outlines the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives via hydrolysis, cyclization, and treatment with substituted anilines. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR, as mentioned in papers and . These techniques help in confirming the structure of the synthesized compounds. The presence of substituents on the core structure can significantly influence the molecular properties and biological activities of these compounds.

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives can vary depending on the substituents present on the ring system. For instance, paper10 discusses the synthesis of tetraheterocyclic systems by cyclization of pyridopyrazlopyrimidine derivatives with primary amines. The compound of interest may also undergo similar reactions, which could be explored for the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be deduced from quantum chemical calculations, as performed in papers and . These calculations provide insights into the electronic structure, such as HOMO, LUMO, and the energy gap, which are important for understanding the reactivity and stability of the compounds. Additionally, properties like chemical hardness, softness, electronegativity, and dipole moment are calculated to predict the behavior of these molecules in different environments.

Relevant Case Studies

While the provided papers do not mention specific case studies involving the exact compound of interest, paper presents a case study where a pyrazolo[3,4-d]pyrimidin-4-one derivative was tested in rats with colitis, showing significant amelioration of inflammation. This suggests that derivatives of this ring system, including the compound , may have potential therapeutic applications that warrant further investigation.

Scientific Research Applications

Chemical Synthesis and Characterization

1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one, due to its complex structure, has been the subject of synthetic and characterization studies aimed at understanding its chemical properties and potential applications. Studies have focused on synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives, exploring their chemical reactivity, and evaluating their potential biological activities. For instance, Severina et al. (2021) developed and validated a high-performance liquid chromatography (HPLC) method for determining related substances in a novel anticonvulsant agent, highlighting the compound's promise as a drug candidate and emphasizing the importance of rigorous analytical methods for its quality control Severina et al., 2021.

Biological Activities and Potential Therapeutic Applications

The research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has also extended into their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For example, Abdellatif et al. (2014) synthesized new derivatives and tested them against the MCF-7 human breast adenocarcinoma cell line, finding that some compounds exhibited significant antitumor activity Abdellatif et al., 2014. This indicates the potential of these compounds in developing new anticancer therapies. Similarly, Hassan et al. (2014) explored the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the understanding of their therapeutic potential Hassan et al., 2014.

Advances in Synthesis Techniques

Recent studies have also focused on improving the synthesis techniques for pyrazolo[3,4-d]pyrimidin-4-one derivatives, aiming at more efficient, cost-effective, and environmentally friendly methods. Kaping et al. (2016) described an ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine analogs, highlighting the benefits of this approach in terms of reaction efficiency and environmental impact Kaping et al., 2016.

properties

IUPAC Name |

1-(2-hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c1-24-12-4-2-11(3-5-12)14(22)9-19-10-17-15-13(16(19)23)8-18-20(15)6-7-21/h2-5,8,10,21H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMBMPZSVNJSDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

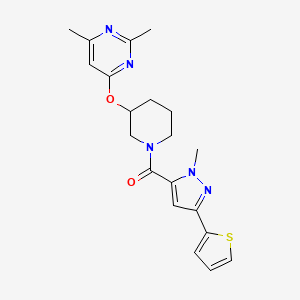

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

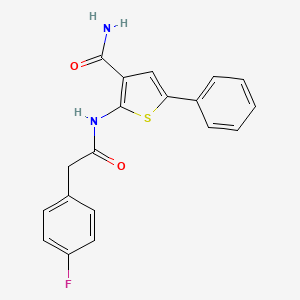

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2531264.png)

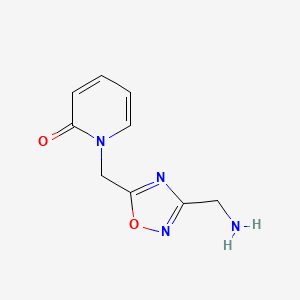

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2531268.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)

![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)